N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
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Overview
Description
“N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a chemical compound with the molecular formula C19H25FN4OS . It is a complex organic molecule that contains several functional groups, including an amide, a thioether, and a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound is determined by its functional groups and their arrangement in the molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which consists of a carbonyl group (C=O) and an amine (NH2). The thioether group (-S-) is a sulfur atom connected to two carbon atoms .Scientific Research Applications
Anti-Tubercular Activity
The compound has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and there is a continuous need for new and effective drugs. Researchers have designed and synthesized novel derivatives of N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide. Among these derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Inhibition of Calcium Ion Influx
Certain 6-aryl-3(2H)-pyridazinone derivatives, including those substituted at position 5, have been synthesized. These compounds were found to inhibit calcium ion influx, a process crucial for platelet aggregation activation. Understanding their mechanism of action could have implications for cardiovascular health and platelet-related disorders .
Plant Growth Stimulation
A targeted synthesis of derivatives based on 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out. These synthesized compounds exhibited a pronounced stimulating effect on plant growth. While this application may seem unconventional, it highlights the compound’s diverse properties and potential beyond traditional drug development .
Further Development as Drug Candidates
The molecular interactions of the derivatized conjugates have been studied through docking simulations. These studies suggest that the compound’s structure is suitable for further development as drug candidates. Researchers are exploring modifications and optimization strategies to enhance its efficacy and safety profile .
Potential Anticancer Properties
Although not extensively studied, compounds with pyridazinone moieties have shown promise in other disease contexts. Researchers may investigate the compound’s potential as an anticancer agent due to its unique chemical structure and biological activity .
Pharmacokinetic and Toxicity Studies
To advance its development, researchers should conduct pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. Additionally, assessing its toxicity profile in relevant cell lines and animal models is crucial for safety evaluation .
Future Directions
The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities shown by similar compounds, it could be a promising candidate for further study .
properties
IUPAC Name |
N-[6-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-12(2)24(13(3)4)18(25)11-27-17-9-8-16(22-23-17)21-19(26)14-6-5-7-15(20)10-14/h5-10,12-13H,11H2,1-4H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWLKOFQUGJPGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((2-(diisopropylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide |
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